molecular formula C30H34N4O B12729446 10-Hydroxyusambarine CAS No. 42814-43-7

10-Hydroxyusambarine

Cat. No.: B12729446
CAS No.: 42814-43-7
M. Wt: 466.6 g/mol
InChI Key: QYONROBEKPAESK-HVYZTVOGSA-N
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Description

10-Hydroxyusambarine is a monoterpenoid indole alkaloid, a class of compounds known for their diverse biological activities. This compound is derived from the plant species Strychnos usambarensis, which is native to tropical regions. The chemical structure of this compound includes a hydroxyl group attached to the usambarine skeleton, contributing to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyusambarine typically involves multiple steps, starting from simpler indole derivatives. The key steps include:

    Formation of the Indole Core: This is achieved through Fischer indole synthesis or other methods that construct the indole ring.

    Functionalization: Introduction of the hydroxyl group at the 10th position is a critical step. This can be done using selective oxidation reactions.

    Cyclization: The final step involves cyclization to form the complete alkaloid structure.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Strychnos usambarensis, remains a viable method. This involves:

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyusambarine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can modify the indole ring or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce new groups into the indole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .

Scientific Research Applications

10-Hydroxyusambarine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential antimalarial and anticancer properties.

Mechanism of Action

The mechanism of action of 10-Hydroxyusambarine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 10-Hydroxyusambarine is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its antimalarial activity, in particular, sets it apart from other similar compounds .

Properties

CAS No.

42814-43-7

Molecular Formula

C30H34N4O

Molecular Weight

466.6 g/mol

IUPAC Name

(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-ol

InChI

InChI=1S/C30H34N4O/c1-3-18-17-34-13-11-23-24-16-20(35)8-9-26(24)32-30(23)28(34)15-19(18)14-27-29-22(10-12-33(27)2)21-6-4-5-7-25(21)31-29/h3-9,16,18-19,27-28,31-32,35H,1,10-15,17H2,2H3/t18-,19-,27-,28-/m0/s1

InChI Key

QYONROBEKPAESK-HVYZTVOGSA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27

Canonical SMILES

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=C(N5)C=CC(=C6)O)NC7=CC=CC=C27

Origin of Product

United States

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